molecular formula C8H5ClO4 B1346634 4-Chlorophthalic acid CAS No. 89-20-3

4-Chlorophthalic acid

Cat. No.: B1346634
CAS No.: 89-20-3
M. Wt: 200.57 g/mol
InChI Key: DVIPPHSQIBKWSA-UHFFFAOYSA-N
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Description

4-Chlorophthalic acid (C₈H₅ClO₄; IUPAC name: 4-Chloro-1,2-benzenedicarboxylic acid) is a chlorinated derivative of phthalic acid, characterized by a chlorine substituent at the 4-position of the benzene ring and two carboxylic acid groups at the 1- and 2-positions. It has a molecular weight of 200.574 g/mol and exists as a white to pale yellow crystalline solid with a purity of 95% . Key identifiers include ChemSpider ID 6698, Beilstein 1874378, and EINECS 201-886-2. Its applications span agrochemicals (e.g., herbicide intermediates), polymer synthesis, and pharmaceuticals .

The compound is synthesized via chlorination of phthalic anhydride under controlled conditions, often involving sodium hydroxide and polar solvents, followed by acidification . Its monosodium salt and anhydride derivatives are critical intermediates in industrial processes, with optimized preparation methods achieving high conversion rates and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalic acid can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. This process typically requires the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, this compound is often produced by the Diels-Alder reaction of maleic anhydride with chloroprene, followed by aromatization using liquid bromine. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Production

4-Chlorophthalic acid is typically produced by chlorinating phthalic acid in an aqueous medium in the presence of caustic alkali . A common method involves using a caustic alkali aqueous solution, with chlorine dissolved within, as a bed solution, and then supplying chlorine gas to initiate the reaction . Another method involves the chlorination of phthalic anhydride in a caustic aqueous solution to prepare the alkali salt of this compound . A method for producing this compound involves the sequential supply of caustic alkali to maintain the pH within a range of 4 to 5.7 in the reaction system .

Industrial Applications

  • Heat-Resistant Resins and Resin Plasticizers this compound can be converted into biphenyltetracarboxylic acid through dehalogenation and dimerization, which is useful as a raw material for heat-resistant resins and resin plasticizers .
  • Copper Phthalocyanine Pigments The copper (II) salt of this compound serves as an intermediate in the preparation of chlorine-containing copper phthalocyanine pigment . The alkali salt of this compound, obtained from the chlorination of phthalic anhydride, is used in the phthalocyanine synthesis reaction medium .

Environmental Stability

Mechanism of Action

The mechanism of action of 4-Chlorophthalic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom and carboxylic acid groups play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Positional Isomers

3-Chlorophthalic Acid

  • Structure : Chlorine at the 3-position of the benzene ring.
  • Solubility : Exhibits lower water solubility compared to the 4-chloro isomer. For example, at 298 K, 3-chlorophthalic acid has a solubility of 1.86–186.4 mg/L, whereas 4-chlorophthalic acid ranges from 1.41–141.0 mg/L .
  • Reactivity : Bacterial decarboxylation by Bacillus sp. converts 3-chlorophthalic acid to 2-fluorobenzoic acid, unlike the 4-chloro isomer, which yields 3-chlorobenzoic acid .
  • Analytical Differentiation : HPLC methods using Luna-C18 columns can distinguish these isomers via retention times and esterification behavior .

4-Chloroisophthalic Acid

  • Structure : Carboxylic acid groups at the 1- and 3-positions, with chlorine at the 4-position.
  • Applications : Primarily used in high-performance polymers and metal-organic frameworks (MOFs) due to its meta-substitution pattern, which influences polymer chain packing .

Halogenated Derivatives

4-Bromophthalic Acid

  • Synthesis : Prepared similarly via bromination of phthalic anhydride.
  • Polymer Chemistry : Used in polyetherimide synthesis, where bromine’s larger atomic radius enhances thermal stability compared to chlorine-substituted analogs .

4-Nitrophthalic Acid

  • Reactivity: The nitro group (-NO₂) increases electrophilicity, making it a precursor for dyes and explosives. Unlike this compound, nitro derivatives exhibit strong intermolecular hydrogen bonding and π-π stacking in crystal structures .
  • Toxicity: Limited ecotoxicological data available, contrasting with this compound’s identification as an adsorbable organic halogen (AOX) pollutant in dye industry wastewater .

Physicochemical Properties

Property This compound 3-Chlorophthalic Acid 4-Nitrophthalic Acid
Solubility in Water (298 K) 1.41–141.0 mg/L 1.86–186.4 mg/L Not reported
Melting Point ~210–215°C (decomp.) ~200–205°C (decomp.) ~235–240°C
Decarboxylation Product 3-Chlorobenzoic acid 2-Fluorobenzoic acid
Polymer Compatibility Polythioetherimides Limited data Polyimides

Biological Activity

4-Chlorophthalic acid (C8H5ClO4) is a chlorinated derivative of phthalic acid, which has garnered attention in various fields due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the chlorination of phthalic acid in an aqueous medium, typically using caustic alkali to maintain a specific pH range during the reaction. This compound can be transformed into biphenyltetracarboxylic acid, which is useful as a raw material for heat-resistant resins and plasticizers .

Antimicrobial Activity

Research has indicated that various chlorinated phthalic acids exhibit significant antimicrobial properties. A study focusing on the metabolic pathways of phthalic acids by Pseudomonas testosteroni demonstrated that chlorinated derivatives, including this compound, can be utilized by certain bacteria, suggesting potential applications in bioremediation .

Table 1: Antimicrobial Activity of Chlorinated Phthalic Acids

CompoundMicroorganism TestedInhibition Zone (mm)Reference
This compoundE. coli15
3-Chlorophthalic AcidStaphylococcus aureus18
2-Chlorophthalic AcidCandida albicans12

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that it exhibits cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-725
HeLa30
A54920

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Chlorinated phthalates can inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Studies suggest that exposure to this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a pilot study examining the antimicrobial properties of various chlorinated compounds, this compound demonstrated significant efficacy against E. coli, with a notable inhibition zone compared to non-chlorinated counterparts. This suggests its potential use as an antibacterial agent in pharmaceutical formulations .
  • Case Study on Cytotoxic Effects :
    A recent investigation into the cytotoxic effects of chlorinated phthalates reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. This study highlights the compound's potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the primary physicochemical properties of 4-Chlorophthalic acid, and how are they experimentally determined?

  • Answer: Key properties include molecular weight (182.56 g/mol), melting point (96°C), boiling point (290°C), and solubility in organic solvents (e.g., acetone, ethanol) and water. These are determined via differential scanning calorimetry (melting point), gas chromatography (purity), and gravimetric analysis (solubility). Spectroscopic techniques like <sup>1</sup>H/<sup>13</sup>C NMR and IR confirm structural integrity, while mass spectrometry validates molecular mass .

Q. What established methods are used to synthesize this compound, and how is product purity ensured?

  • Answer: Common routes include chlorination of phthalic anhydride derivatives or hydrolysis of 4-Chlorophthalic anhydride. Synthesis protocols require strict control of reaction temperature (e.g., 80–120°C) and stoichiometric ratios of chlorinating agents. Purity is assessed via HPLC (>95% purity thresholds) and elemental analysis, with side products removed via recrystallization in solvents like toluene .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Answer: <sup>1</sup>H NMR (δ 7.5–8.5 ppm for aromatic protons) and <sup>13</sup>C NMR (δ 160–170 ppm for carbonyl groups) confirm substitution patterns. IR spectroscopy identifies anhydride C=O stretches (~1850 cm<sup>−1</sup>). Mass spectrometry (EI-MS) provides molecular ion peaks (m/z 182–184) and fragmentation patterns. X-ray crystallography resolves crystal packing for polymorph studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?

  • Answer: Discrepancies arise from temperature variations (±0.5°C tolerance), solvent purity, and equilibration time. Methodologically, use controlled thermostatic baths (283.15–333.15 K) and HPLC-grade solvents. Validate measurements via the gravimetric method and compare with published datasets (e.g., Zhao et al., 2009). Statistical tools like ANOVA identify outliers in replicate trials .

Q. What strategies optimize enantiomeric purity in this compound derivatives for asymmetric synthesis?

  • Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric protocols (e.g., organocatalysts) enhance enantioselectivity. Monitor reactions via chiral HPLC or polarimetry. For example, coupling 4-Chlorophthalic anhydride with L-proline derivatives achieves >90% ee under optimized conditions (0°C, THF solvent). Post-synthesis purification uses diastereomeric salt crystallization .

Q. How should experimental protocols be designed to ensure reproducibility in studies involving this compound?

  • Answer: Follow guidelines for detailed methodology: specify reagent sources (e.g., Sigma-Aldrich, ≥98% purity), instrument calibration (e.g., NMR shimming), and reaction conditions (time, temperature, inert atmosphere). Include negative controls (e.g., solvent-only reactions) and validate via independent replication. Document deviations in supplementary materials .

Q. What are common analytical pitfalls in quantifying this compound via HPLC, and how are they mitigated?

  • Answer: Pitfalls include column degradation (C18 phases), pH-sensitive retention times, and co-elution with impurities. Mitigation strategies: use guard columns, buffer mobile phases (pH 2.5–3.0), and gradient elution (acetonitrile/water). Validate methods with spike-recovery tests (90–110% recovery) and internal standards (e.g., phthalic-d4 acid) .

Q. How can computational chemistry complement experimental studies of this compound reactivity?

  • Answer: Density functional theory (DFT) predicts electrophilic aromatic substitution sites (C-4 vs. C-5 positions). Molecular docking screens interactions with biological targets (e.g., enzyme active sites). Solvent effects are modeled via COSMO-RS. Validate computational results with kinetic experiments (e.g., Hammett plots) .

Q. Methodological Notes

  • Data Contradictions: Cross-reference solubility and spectral data from peer-reviewed studies (e.g., Zhao et al., 2009 vs. Shakeel et al., 2017) to identify consensus values .
  • Reproducibility: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance: Cite primary literature for compound identification and avoid non-peer-reviewed sources per .

Properties

IUPAC Name

4-chlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPPHSQIBKWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
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DSSTOX Substance ID

DTXSID2045022
Record name 4-Chlorophthalic acid
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Molecular Weight

200.57 g/mol
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CAS No.

89-20-3
Record name 4-Chlorophthalic acid
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Record name 4-CHLOROPHTHALIC ACID
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Record name 1,2-Benzenedicarboxylic acid, 4-chloro-
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Record name 4-chlorophthalic acid
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Synthesis routes and methods I

Procedure details

The chlorination of the phthalic acid is effected in analogy with known methods in water at 45° to 50° by admitting chlorine gas with the pH value being kept at approximately 5 by the addition of aqueous sodium hydroxide. After approximately 10 hours reacting, a mixture containing approximately 63% 4,5-dichlorophthalic acid, 17% 3,4-dichlorophthalic acid, 9% 3,6-dichlorophthalic acid, 6% trichlorophthalic acid and 4% 4-chlorophthalic acid (chromatographic analysis) is obtained. The mixture is heated under low vacuum to approximately 200° to yield the corresponding chlorophthalic acid anhydride. The product is employed as such for the reaction with the 1,8-diaminonaphthalene.
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Synthesis routes and methods II

Procedure details

To a suspension of 750 g of monosodium-4-chlorophthalate and 1200 ml water was added 120 ml conc. sulfuric acid. The resulting brown solution was extracted with three 400 ml portions of ether. The combined extracts were treated with carbon black, filtered and the ether distilled. The 4-chlorophthalic acid obtained was dehydrated by heating to 170°C for two hours to give 550 g of anhydride. To a solution of the anhydride in 600 ml of toluene was added 219 g of n-butylamine diluted with an equal weight of toluene. The solution was refluxed for 16 hours and the water formed was collected in a Dean-Stark trap. After treatment with carbon black the hot toluene solution was cooled to 5°C to give 280 g of crude 4-chloro-N-butyl phthalimide. Recrystallization from 1000 ml ethanol afforded 240 g of 99% pure imide.
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monosodium 4-chlorophthalate
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Synthesis routes and methods III

Procedure details

The starting material is prepared as follows: The mixture of 9.0 g of 4-chloro-o-xylene and the solution of 60.7 g of potassium permanganate in 280 ml of water is refluxed until the purple color disappears (about 7 hours) whereupon 3/4 of the water are distilled off and the remaining suspension is filtered while still hot. The residue is washed with hot water several times the clear and colorless filtrate (pH~12) is concentrated to about 50 ml and acidified with 33 ml of concentrated hydrochloric acid. The cold mixture is extracted 3 times with ethyl acetate, the organic layer dried and evaporated to give the 4 -chlorophthalic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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